N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-3-chloro-1-benzothiophene-2-carboxamide
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Overview
Description
N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-3-chloro-1-benzothiophene-2-carboxamide is a complex organic compound that features a benzoxazole ring fused with a benzothiophene structure
Preparation Methods
The synthesis of N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-3-chloro-1-benzothiophene-2-carboxamide typically involves multiple steps, starting with the preparation of the benzoxazole and benzothiophene intermediates. One common method involves the reaction of 2-aminophenol with aldehydes or ketones to form the benzoxazole ring . The benzothiophene moiety can be synthesized through the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives . The final step involves coupling these intermediates under specific conditions, such as the use of dicyclohexylcarbodiimide (DCC) as a cyclodesulfurizing agent .
Chemical Reactions Analysis
N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-3-chloro-1-benzothiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Scientific Research Applications
N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-3-chloro-1-benzothiophene-2-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-3-chloro-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its antimicrobial or anticancer effects . The exact pathways and molecular targets can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-3-chloro-1-benzothiophene-2-carboxamide can be compared with other similar compounds, such as:
Benzoxazole: A simpler structure with similar aromatic properties.
Benzothiazole: Similar to benzoxazole but with a sulfur atom replacing the oxygen.
Benzimidazole: Contains a nitrogen atom instead of oxygen in the benzoxazole ring.
These compounds share some structural similarities but differ in their chemical properties and applications, highlighting the unique features of this compound.
Properties
Molecular Formula |
C22H12Cl2N2O2S |
---|---|
Molecular Weight |
439.3 g/mol |
IUPAC Name |
N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-3-chloro-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C22H12Cl2N2O2S/c23-15-10-9-12(11-14(15)22-26-16-6-2-3-7-17(16)28-22)25-21(27)20-19(24)13-5-1-4-8-18(13)29-20/h1-11H,(H,25,27) |
InChI Key |
PXFNJASUYGAWJS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(S2)C(=O)NC3=CC(=C(C=C3)Cl)C4=NC5=CC=CC=C5O4)Cl |
Origin of Product |
United States |
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